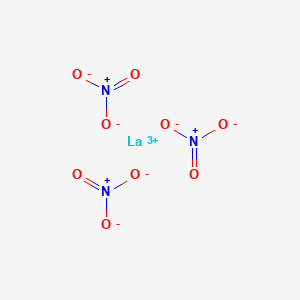
2-(5-苄基-3,6-二氧代哌嗪-2-基)乙酸
描述
“2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid” is a piperazine scaffold that can be used to construct biologically active compounds with therapeutic applications .
Synthesis Analysis
A high-performance liquid chromatography (HPLC) method has been developed and validated to determine the content of DKP in APM, based on the approach recommended in the Food Chemical Codex (FCC) from USA .Molecular Structure Analysis
The molecular formula of “2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid” is C13H14N2O4 .Chemical Reactions Analysis
“2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid” is one of the degradation products of aspartame (APM) .Physical And Chemical Properties Analysis
The molecular weight of “2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid” is 262.26 g/mol .科学研究应用
Food Chemistry and Safety
DKP as a Degradation Product of Aspartame DKP is identified as a degradation product of aspartame, a widely used artificial sweetener . The Joint FAO/WHO Expert Committee on Food Additives, along with regulatory bodies in the USA, EU, and Japan, has set a maximum level of 1.5 wt% for DKP in aspartame . This threshold is crucial to ensure the safety and quality of food products containing aspartame.
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) Method Development: Researchers have developed and validated an HPLC method to determine the content of DKP in aspartame. This method is based on the approach recommended in the Food Chemical Codex from the USA and involves the use of columns with 5 and 10 μm particle size for the separation of analytes .
Pharmacology
Therapeutic Compound Construction: DKP serves as a piperazine scaffold that can be utilized to construct biologically active compounds with potential therapeutic applications . This highlights its role in the development of new drugs and treatment options.
Food Safety
Impurity Monitoring in Sweeteners: In the context of food safety, the established HPLC method for DKP content determination is applicable for monitoring the purity of commercial-grade aspartame. This ensures that the levels of DKP, as an impurity, remain within the safe consumption limits .
Medical Research
Biologically Active Compound Synthesis: DKP’s role as a building block for synthesizing biologically active compounds extends to medical research, where it may contribute to the creation of new medications or therapeutic agents .
Industrial Applications
Use in Processed Cocoa Powder: DKP has been found in processed cocoa powder, indicating its presence in certain food manufacturing processes. It is also a diketopiperazine impurity of the sweetening agent aspartame, which is used in various food products .
安全和危害
作用机制
Target of Action
It is known that this compound is a degradation product of aspartame , a low-calorie sweetener. As such, it may interact with the same targets as aspartame, which primarily affects taste receptors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid . For instance, aspartame is known to decompose under heat, moisture, and pH stress into its constituent amino acids and 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid . Therefore, the presence and concentration of this compound can be influenced by the storage and handling conditions of aspartame.
属性
IUPAC Name |
2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJXYUDIBQDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044244 | |
| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid | |
CAS RN |
55102-13-1, 5262-10-2 | |
| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | L-cis-Cyclo(aspartylphenylalanyl) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in relation to aspartame?
A1: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid, also known as diketopiperazine (DKP), is a known degradation product of aspartame. [] Aspartame, a widely used artificial sweetener, can degrade under various conditions, forming DKP. Monitoring DKP levels is crucial for ensuring the quality and safety of aspartame-containing products.
Q2: How does the research paper propose to analyze 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in aspartame?
A2: The research paper details a method for determining the concentration of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in aspartame using High Performance Liquid Chromatography (HPLC). [] HPLC is a widely used analytical technique that allows for the separation and quantification of individual components within a mixture. This method can be valuable for quality control purposes in the food and pharmaceutical industries.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone](/img/structure/B1212604.png)


